

2-Octenal Demonstrates Potent Antifungal Efficacy Against *Penicillium italicum*, Outperforming Conventional Agents

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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B3028649

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[City, State] – [Date] – New research highlights the significant antifungal activity of **2-Octenal** against *Penicillium italicum*, the causative agent of blue mold in citrus fruits. Comparative data reveals that **2-Octenal**, a naturally occurring volatile compound, exhibits superior or comparable efficacy to conventional fungicides like imazalil and prochloraz, particularly against resistant strains. This positions **2-Octenal** as a promising alternative for the management of postharvest citrus diseases.

A comprehensive analysis of in vitro studies demonstrates the potent fungicidal and fungistatic properties of **2-Octenal**. The compound effectively inhibits the mycelial growth and spore germination of *P. italicum*. Its mechanism of action involves the disruption of cell membrane integrity and mitochondrial function, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress within the fungal cells.

Comparative Efficacy of Antifungal Agents Against *Penicillium italicum*

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for **2-Octenal** and other common antifungal agents against *P. italicum*. It is important to note that direct comparison can be challenging due to variations in experimental methodologies across different studies.

Antifungal Agent	Strain	MIC	MFC	Source
2-Octenal	Prochloraz-resistant	0.25 mL/L	0.50 mL/L	[1]
2-Octenal (Encapsulated)	Prochloraz-resistant	2.00 mg/mL	8.00 mg/mL	[2]
Imazalil	Wild-type	0.031 µg/mL	-	[3]
Imazalil	Resistant	0.52 µg/mL	-	[3]
Prochloraz	Sensitive (P. digitatum)	0.0090 ± 0.0054 mg/L	-	[4][5]
Prochloraz	Resistant (P. digitatum)	3.97 - 5.68 mg/L	-	[4][5]

Note: Data for prochloraz is against the closely related species *Penicillium digitatum*, as *direct comparative values for P. italicum** were not available in the reviewed literature. Units may vary between studies.*

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The antifungal susceptibility of *P. italicum* to **2-Octenal** was determined using a broth microdilution method adapted for volatile compounds.

- Inoculum Preparation:** *P. italicum* was cultured on Potato Dextrose Agar (PDA) at 25°C for 7 days. Spores were harvested by flooding the plate with sterile 0.05% (v/v) Tween 80 solution and gently scraping the surface. The spore suspension was filtered, and the concentration was adjusted to 1×10^6 spores/mL using a hemocytometer.

- **Broth Microdilution Assay:** A 96-well microtiter plate was used. Each well contained 100 μL of Potato Dextrose Broth (PDB) and the appropriate concentration of **2-Octenal**. Due to its volatility, a two-fold serial dilution of **2-Octenal** was prepared in a separate sealed plate and then transferred. 10 μL of the spore suspension was added to each well.
- **Incubation:** The plate was sealed to prevent the evaporation of the volatile compound and incubated at 25°C for 48-72 hours.
- **MIC Determination:** The MIC was defined as the lowest concentration of **2-Octenal** at which no visible growth of the fungus was observed.
- **MFC Determination:** To determine the MFC, 10 μL aliquots from the wells showing no growth were plated on PDA plates. The plates were incubated at 25°C for 72 hours. The MFC was defined as the lowest concentration at which no fungal growth occurred on the agar plate.

Scanning Electron Microscopy (SEM) for Morphological Analysis

The effect of **2-Octenal** on the morphology of *P. italicum* hyphae was observed using SEM.

- **Sample Preparation:** Mycelial discs of *P. italicum* were treated with **2-Octenal** at its MIC value for 24 hours.
- **Fixation:** The samples were fixed with 2.5% glutaraldehyde in phosphate buffer (0.1 M, pH 7.0) for 4 hours at 4°C.
- **Dehydration:** The fixed samples were washed with phosphate buffer and then dehydrated in a graded series of ethanol concentrations (30%, 50%, 70%, 80%, 90%, and 100%).
- **Critical Point Drying and Coating:** The dehydrated samples were subjected to critical point drying, mounted on aluminum stubs, and sputter-coated with gold-palladium.
- **Imaging:** The samples were observed under a scanning electron microscope to visualize any morphological changes.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS accumulation was measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

- **Treatment:** *P. italicum* mycelia were treated with different concentrations of **2-Octenal** for a specified period.
- **Staining:** The mycelia were then incubated with DCFH-DA at a final concentration of 10 μ M in the dark for 30 minutes at 37°C.
- **Fluorescence Measurement:** After incubation, the mycelia were washed to remove excess probe. The fluorescence intensity was measured using a fluorescence microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates a higher level of intracellular ROS.

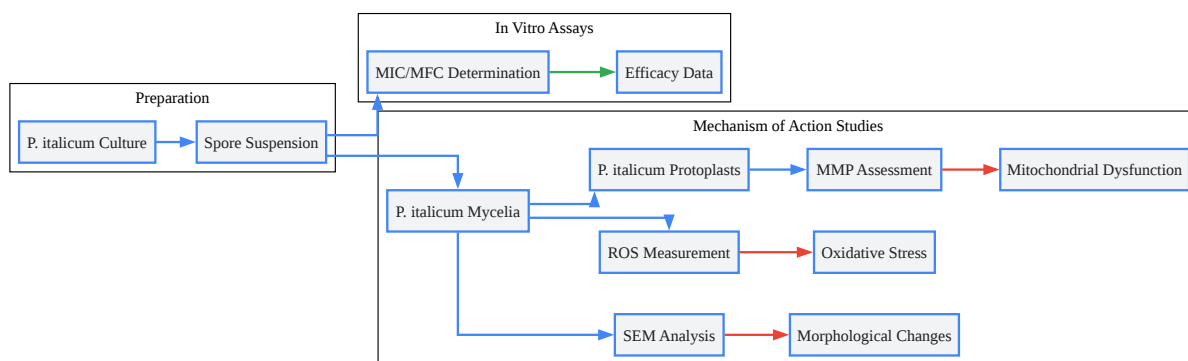
Assessment of Mitochondrial Membrane Potential (MMP)

Changes in MMP were assessed using the fluorescent dye Rhodamine 123 (Rh123).

- **Treatment:** *P. italicum* protoplasts were prepared and treated with **2-Octenal** at various concentrations.
- **Staining:** The treated protoplasts were incubated with Rh123 (10 μ g/mL) for 30 minutes at 30°C in the dark.
- **Fluorescence Measurement:** The fluorescence of the stained protoplasts was measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity is indicative of a reduction in the mitochondrial membrane potential.

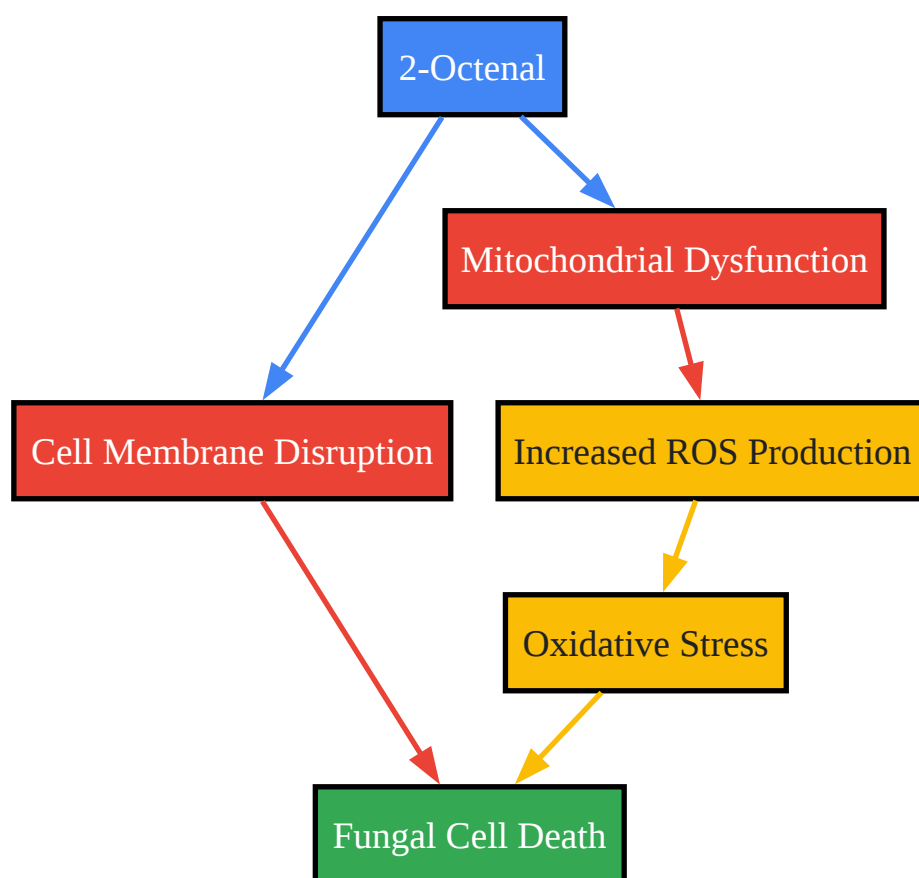
Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the key experimental processes and the proposed antifungal mechanism of **2-Octenal**.



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Experimental workflow for validating the antifungal efficacy of **2-Octenal**.



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Proposed antifungal mechanism of **2-Octenal** against *Penicillium italicum*.

The presented data and methodologies underscore the potential of **2-Octenal** as a viable and effective natural antifungal agent for the control of *Penicillium italicum*. Further research, particularly in vivo studies under commercial conditions, is warranted to fully validate its application in the postharvest management of citrus fruits.

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